1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Description
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and two methoxyphenyl groups, one of which is chlorinated. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C19H23ClN2O5S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O5S/c1-25-15-6-4-14(5-7-15)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)16(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
GCENMKHRKBYUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-chloro-2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-methoxyphenylpiperazine under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
Comparison: Compared to its analogs, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine exhibits unique properties due to the presence of the 4-methoxyphenyl group. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
